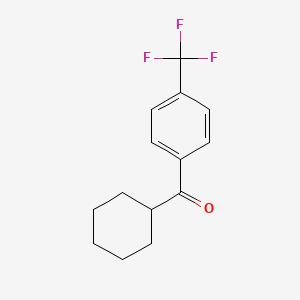

Cyclohexyl 4-trifluoromethylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexyl 4-trifluoromethylphenyl ketone is a unique compound that belongs to the family of ketones. It has a CAS Number of 419543-02-5 and a molecular weight of 256.27 . The IUPAC name for this compound is cyclohexyl [4-(trifluoromethyl)phenyl]methanone .

Synthesis Analysis

Trifluoromethyl ketones, such as Cyclohexyl 4-trifluoromethylphenyl ketone, are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Enolizable alkyl phenyl ketones readily react with ethyl trifuoroacetate under the promotion of NaH to afford trifluoromethyl ketones .Molecular Structure Analysis

The molecular formula of Cyclohexyl 4-trifluoromethylphenyl ketone is C14H15F3O . The InChI code for this compound is 1S/C14H15F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10H,1-5H2 .Chemical Reactions Analysis

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A mechanism involving Cu(II)-mediated trifluoromethylation of acyl radicals is proposed .Physical And Chemical Properties Analysis

Cyclohexyl 4-trifluoromethylphenyl ketone has a molecular weight of 256.27 .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Cyclohexyl 4-trifluoromethylphenyl ketone serves as a versatile intermediate in organic synthesis, demonstrating its utility across various chemical transformations. For instance, the compound has been utilized in the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids through acylation, Cl→F exchange, and Bayer-Villiger oxidation, showcasing its reactivity and potential for generating fluorinated compounds (Wakselman & Tordeux, 1982). Similarly, its application in the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via Robinson annulation underscores its role in introducing fluorinated motifs into cyclic structures, offering pathways for new fluorinated materials and pharmaceuticals (Massicot et al., 2011).

Catalysis and Reaction Mechanisms

The compound also finds application in catalytic processes and studies of reaction mechanisms. For example, formylation and acylation reactions catalyzed by trifluoromethanesulphonic acid have shown the efficiency of cyclohexyl derivatives in synthesizing ketones and aldehydes under specific conditions, offering insights into regioselective synthesis techniques (Booth, El-Fekky, & Noori, 1980). Additionally, the study of organic reactions on semiconductor surfaces, including unsaturated ketones like cyclohexyl derivatives, provides valuable information on the selectivity and competition of organic reactions crucial for material science and nanotechnology applications (Wang, Mui, Musgrave, & Bent, 2002).

Polymer Science

In polymer science, cyclohexyl 4-trifluoromethylphenyl ketone derivatives have been explored for their potential in creating novel polymeric materials. Poly(ether ketone)s incorporating cyclohexyl-substituted indan groups in the main chain were synthesized, revealing high glass transition temperatures and solubility in common solvents, pointing towards their utility in high-performance applications (Maier & Wolf, 1997).

Photocatalysis

Photocatalysis research has also benefited from the use of cyclohexyl 4-trifluoromethylphenyl ketone derivatives. The exploration of photocatalytic oxidation processes under different conditions has led to a better understanding of reaction mechanisms and the role of catalysts in enhancing product yields, specifically in the oxidation of alkanes to alcohols and ketones, thus contributing to green chemistry and sustainable processes (Du, Moulijn, & Mul, 2006).

Propriétés

IUPAC Name |

cyclohexyl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCFQJYEUCIZHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476418 |

Source

|

| Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 4-trifluoromethylphenyl ketone | |

CAS RN |

419543-02-5 |

Source

|

| Record name | Cyclohexyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)